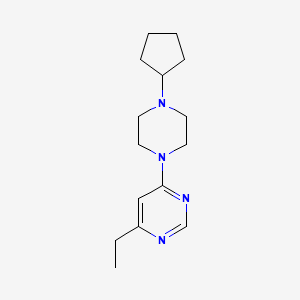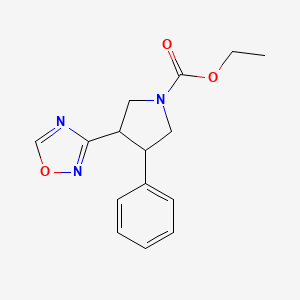
4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, an ethyl group attached to the 6-position of the pyrimidine, and a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to the 4-position of the pyrimidine. The piperazine ring is further substituted with a cyclopentyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a piperazine ring, both of which are heterocyclic structures containing nitrogen atoms. The ethyl group attached to the pyrimidine ring and the cyclopentyl group attached to the piperazine ring would provide additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine and pyrimidine rings could influence its solubility, melting point, and boiling point .Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
Similar compounds have been found to inhibit their target kinases, leading to the disruption of the cell cycle and energy metabolism .
Biochemical Pathways
The inhibition of cdk4 and ark5 would likely affect the cell cycle and energy metabolism pathways .
Pharmacokinetics
Similar compounds have been found to have favorable in vitro pharmacokinetics .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .
Analyse Biochimique
Biochemical Properties
4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs) and AMP-activated protein kinase (AMPK)-related kinase 5 (ARK5). These interactions are crucial as they influence cell cycle regulation and energy homeostasis. The compound acts as an inhibitor of these kinases, thereby affecting their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in tumor cells, which is a programmed cell death mechanism essential for eliminating cancerous cells. This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of cyclin-dependent kinases and AMP-activated protein kinase-related kinase 5 by binding to their active sites. This inhibition prevents the phosphorylation of target proteins, leading to alterations in cell cycle progression and energy metabolism. Furthermore, the compound can modulate gene expression by influencing the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of inducing apoptosis and inhibiting cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may have distinct biological activities. The compound can affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that the compound interacts with its intended targets, thereby modulating cellular processes effectively .
Propriétés
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-13-11-15(17-12-16-13)19-9-7-18(8-10-19)14-5-3-4-6-14/h11-12,14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGKYCMVSQSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B6427047.png)
![5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole](/img/structure/B6427054.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6427068.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)
![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)
![3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6427085.png)
![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)


![1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6427133.png)
![4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6427147.png)
![N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6427157.png)